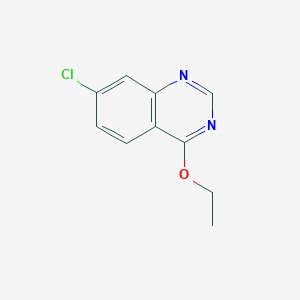

7-Chloro-4-ethoxyquinazoline

Description

Structure

3D Structure

Properties

CAS No. |

6344-47-4 |

|---|---|

Molecular Formula |

C10H9ClN2O |

Molecular Weight |

208.64 g/mol |

IUPAC Name |

7-chloro-4-ethoxyquinazoline |

InChI |

InChI=1S/C10H9ClN2O/c1-2-14-10-8-4-3-7(11)5-9(8)12-6-13-10/h3-6H,2H2,1H3 |

InChI Key |

CYPPDGRCEWEQMR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=NC2=C1C=CC(=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Chloro 4 Ethoxyquinazoline

General Approaches to Quinazoline (B50416) Scaffold Synthesis

The construction of the quinazoline ring system can be achieved through a variety of synthetic strategies, ranging from classical cyclization reactions to modern metal-catalyzed and metal-free methodologies.

Cyclization Reactions from Substituted Anthranilic Acids and Related Precursors

One of the most traditional and widely used methods for quinazoline synthesis involves the cyclization of anthranilic acid or its derivatives. The Niementowski reaction, for instance, involves heating anthranilic acid with amides, such as formamide, to produce quinazolin-4(3H)-ones. This method can be optimized by adjusting the molar ratio of reactants and the reaction temperature to achieve high yields.

Another common approach begins with the acylation of anthranilic acid, followed by cyclization. For example, anthranilic acid can be reacted with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. This intermediate is then treated with an amine to open the ring and subsequently cyclize to the desired 3-substituted quinazolin-4(3H)-one. Similarly, reacting anthranilic acid derivatives with chloro-acyl chlorides yields N-acyl-anthranilic acids, which can be cyclized to benzoxazinones and then converted to quinazolinones upon reaction with amines.

| Starting Material | Reagents | Key Intermediate | Product Type |

|---|---|---|---|

| Anthranilic Acid | Formamide | - | Quinazolin-4(3H)-one |

| Anthranilic Acid | Acetic Anhydride, then Amines | Benzoxazinone | 3-Substituted Quinazolin-4(3H)-one |

| Substituted Anthranilic Acids | Chloro-acyl Chlorides, Acetic Anhydride, Amines | N-Acyl-anthranilic Acid, Benzoxazinone | Tricyclic 4(3H)-Quinazolinone |

| 2-Aminobenzamide | Styrene, DTBP, p-TsOH | - | 2-Phenylquinazolin-4(3H)-one |

Vilsmeier Reagent-Mediated Syntheses

The Vilsmeier-Haack reagent, typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is a versatile tool in organic synthesis, primarily for formylation. scispace.com This reagent can also facilitate the synthesis of quinazolines. For example, the reaction of 2-aminobenzoates with various amides in the presence of POCl₃ can lead to the formation of 4(3H)-quinazolinone derivatives through a Vilsmeier intermediate. researchgate.net In some cases, the Vilsmeier reaction can lead to unexpected but useful cyclizations, providing facile routes to complex polycyclic quinazoline systems. researchgate.net The reaction of 6-nitro-2-methyl-3-aryl-4(3H)quinazolones with the Vilsmeier reagent can result in an unprecedented attack on the 3-aryl ring to furnish tetracyclic 12-ketoquino[2,1-b]quinazolines. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions have become indispensable for the construction of complex heterocyclic systems, including quinazolines. These methods offer high efficiency and functional group tolerance. One strategy involves the palladium-catalyzed four-component reaction of 2-bromoanilines, amines, and orthoesters with carbon monoxide to provide N-substituted quinazolin-4(3H)-ones in good yields.

Another powerful approach is the Suzuki cross-coupling reaction, which can be used to connect bromo-substituted quinazolines with boronic esters to form more complex structures. The catalytic cycle for these reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. Buchwald and coworkers have developed methods for the Pd-catalyzed N-arylation of amidines, which can be followed by the addition of an aldehyde in a one-pot synthesis of quinazoline derivatives.

| Reaction Type | Substrates | Catalyst/Reagents | Product |

|---|---|---|---|

| Carbonylative Cyclization | 2-Bromoanilines, Amines, Orthoesters | Pd Catalyst, CO | N-Substituted Quinazolin-4(3H)-ones |

| Suzuki Coupling | Bromo-quinazolines, Boronic Esters | Pd(dppf)Cl₂, Na₂CO₃, PTC | Quinazolinyl-aryl Conjugates |

| N-Arylation/Cyclization | Amidines, Aryl Halides, Aldehydes | Pd Catalyst, Biarylphosphine Ligand | Quinazoline Derivatives |

Transition-Metal-Free Synthetic Routes

Driven by the principles of green chemistry, there is growing interest in developing synthetic methods that avoid the use of transition metals. nih.gov These routes often utilize readily available, less toxic reagents and milder reaction conditions. Molecular iodine has been used to catalyze the synthesis of 2-arylquinazolines from 2-aminobenzophenones and aryl amines under an oxygen atmosphere. Other metal-free approaches include the direct acylation of quinazolines using aldehydes in the presence of reagents like bis(trifluoroacetoxy)iodobenzene and trimethylsilyl (B98337) azide. Furthermore, protocols have been developed for the direct alkynylation of quinazolines with terminal alkynes under transition-metal-free conditions.

One-Pot Synthesis Strategies

One-pot syntheses, which involve multiple reaction steps in a single flask without isolating intermediates, offer significant advantages in terms of efficiency, time, and resource conservation. Many quinazoline syntheses have been adapted to one-pot procedures. For example, new quinazoline derivatives can be prepared via a one-pot reaction of anthranilic acid, acetic anhydride, and primary amines under ultrasonic irradiation, which often leads to higher yields and shorter reaction times compared to traditional methods. Another strategy involves a domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives to form multiple C-N bonds and construct the quinazoline core in a single operation.

Specific Synthetic Routes to 7-Chloro-4-ethoxyquinazoline

While numerous methods exist for the general synthesis of the quinazoline scaffold, specific literature detailing the synthesis of this compound is less common. However, its synthesis can be logically deduced from established quinazoline chemistry, primarily through the functionalization of a suitable precursor like 4,7-dichloroquinazoline (B1295908). This process involves a regioselective nucleophilic aromatic substitution (SNAr) reaction.

The key precursor, 4,7-dichloroquinazoline, can be synthesized in a multi-step process starting from 2-amino-4-chlorobenzoic acid. orgsyn.org

Step 1: Cyclization to form 7-chloroquinazolin-4(3H)-one. 2-amino-4-chlorobenzoic acid is heated with formamide, leading to cyclization to form 7-chloroquinazolin-4(3H)-one. orgsyn.org

Step 2: Chlorination to form 4,7-dichloroquinazoline. The resulting quinazolinone is then chlorinated at the 4-position using a strong chlorinating agent such as a mixture of thionyl chloride (SOCl₂) and a catalytic amount of DMF. orgsyn.org

Once 4,7-dichloroquinazoline is obtained, the target compound, this compound, is synthesized via nucleophilic aromatic substitution. The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the one at C7 due to the electron-withdrawing effect of the adjacent ring nitrogen. nih.gov

Step 3: Ethoxylation. 4,7-dichloroquinazoline is reacted with sodium ethoxide (NaOEt) in a suitable solvent like ethanol (B145695). The ethoxide ion preferentially attacks the C4 position, displacing the chloride ion to yield this compound.

| Step | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 2-Amino-4-chlorobenzoic acid | Formamide, 160°C | 7-Chloroquinazolin-4(3H)-one |

| 2 | 7-Chloroquinazolin-4(3H)-one | SOCl₂, DMF (cat.), 100°C | 4,7-Dichloroquinazoline |

| 3 | 4,7-Dichloroquinazoline | Sodium Ethoxide, Ethanol | This compound |

This regioselective substitution is a well-established principle in quinazoline chemistry, enabling the synthesis of a wide variety of 4-substituted derivatives from dichloro precursors. nih.gov

Hexachlorocyclotriphosphazene (HCCP)-Mediated Ether Formation from Quinazolin-4(3H)-ones

A modern and efficient method for the synthesis of 4-alkoxyquinazolines involves the direct conversion of quinazolin-4(3H)-ones using hexachlorocyclotriphosphazene (HCCP) as an activating agent. This methodology provides a convenient alternative to traditional multi-step procedures. The reaction proceeds by activating the quinazolin-4(3H)-one with HCCP in the presence of a base, followed by nucleophilic substitution with an alkoxide.

In a relevant study, 7-chloroquinazolin-4(3H)-one was successfully converted to its corresponding 4-ethoxy derivative. The reaction was carried out using sodium ethoxide as the nucleophile, affording the desired 4-ethoxyquinazoline (B1667964) in a 67% yield. This transformation highlights the utility of the HCCP-mediated method for the synthesis of 4-alkoxyquinazolines bearing various substituents on the benzene (B151609) ring.

Table 1: HCCP-Mediated Synthesis of 4-Ethoxyquinazolines

| Starting Material | Product | Yield (%) |

| 7-Chloroquinazolin-4(3H)-one | This compound | 67 |

| Quinazolin-4(3H)-one | 4-Ethoxyquinazoline | 54 |

| 8-Methylquinazolin-4(3H)-one | 4-Ethoxy-8-methylquinazoline | 64 |

| 5-Methylquinazolin-4(3H)-one | 4-Ethoxy-5-methylquinazoline | 33 |

Chlorination of Quinazolin-4(3H)-ones

The synthesis of this compound typically proceeds through a key intermediate, 4,7-dichloroquinazoline. This intermediate is prepared by the chlorination of 7-chloroquinazolin-4(3H)-one. The most commonly employed chlorinating agents for this transformation are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).

The reaction involves heating 7-chloroquinazolin-4(3H)-one with an excess of the chlorinating agent, often in the presence of a catalytic amount of a tertiary amine or dimethylformamide (DMF). This process converts the hydroxyl group at the C-4 position into a chloro group, yielding 4,7-dichloroquinazoline. This dichloro derivative is a versatile precursor for the introduction of various nucleophiles at the C-4 position.

Nucleophilic Substitution Reactions for Ethoxy Group Introduction

The introduction of the ethoxy group at the C-4 position of the quinazoline ring is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C-4 position of 4,7-dichloroquinazoline is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom.

The reaction is typically carried out by treating 4,7-dichloroquinazoline with sodium ethoxide in a suitable solvent, such as ethanol. The ethoxide ion acts as the nucleophile, displacing the chloride ion at the C-4 position to furnish this compound. The higher reactivity of the C-4 chloro group compared to the C-7 chloro group allows for a regioselective substitution.

Advanced Chemical Transformations and Derivatization of this compound

The this compound core offers multiple sites for further chemical modifications, enabling the synthesis of a diverse array of derivatives for various applications.

Functionalization at the Quinazoline Ring System (e.g., C-2, C-4, C-6, C-7)

The quinazoline ring system of this compound can be functionalized at several positions. While the C-4 position is occupied by the ethoxy group, the C-2, C-6, and C-7 positions are amenable to further derivatization.

C-2 Position: The C-2 position can be functionalized through various methods, including palladium-catalyzed cross-coupling reactions. For instance, in a related system, the C-2 position of a 2,4,7-trichloroquinazoline (B1295576) was successfully subjected to Suzuki-Miyaura coupling with arylboronic acids. This suggests that the C-2 position of this compound could be similarly arylated.

C-6 Position: Functionalization at the C-6 position can be achieved through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents need to be considered. Alternatively, lithiation followed by quenching with an electrophile could provide a route to C-6 substituted derivatives.

C-7 Position: The chlorine atom at the C-7 position serves as a handle for various transformations, as detailed in the following section.

Reactions at the Chloro Position (e.g., nucleophilic aromatic substitution, Suzuki-Miyaura coupling)

The chloro group at the C-7 position is a key site for diversification of the this compound scaffold.

Nucleophilic Aromatic Substitution: While the C-4 chloro group is significantly more reactive towards nucleophiles, the C-7 chloro group can also undergo substitution, albeit under more forcing conditions. The electron-withdrawing nature of the quinazoline ring system activates the C-7 position towards nucleophilic attack to some extent.

Suzuki-Miyaura Coupling: A highly effective method for the functionalization of the C-7 position is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Studies on 2,4,7-trichloroquinazoline have demonstrated that the C-7 position can be selectively coupled with aryl- and heteroarylboronic acids. This reaction provides a powerful tool for the synthesis of C-7 arylated 4-ethoxyquinazoline derivatives.

Table 2: Regioselective Suzuki-Miyaura Coupling of a Polychlorinated Quinazoline

| Position of Coupling | Reaction Conditions | Product |

| C-2 | Pd catalyst, base, boronic acid | 2-Aryl-4,7-dichloroquinazoline |

| C-7 | Pd catalyst, base, boronic acid | 7-Aryl-2,4-dichloroquinazoline |

Structure Activity Relationship Sar Studies of 7 Chloro 4 Ethoxyquinazoline Derivatives

Methodological Approaches to SAR Elucidation

The SAR of quinazoline (B50416) derivatives is typically investigated through a combination of synthetic chemistry and computational modeling, allowing for a systematic exploration of how structural modifications influence biological outcomes. nih.gov

A cornerstone of SAR studies is the systematic synthesis of analogs where specific parts of the lead molecule are methodically altered. For the 7-chloro-4-ethoxyquinazoline scaffold, this involves creating a library of compounds with varied substituents at different positions on the quinazoline ring. researchgate.net The synthesis often begins with a substituted anthranilic acid, which undergoes cyclization to form the quinazolinone core. mdpi.com Subsequent chemical reactions are then employed to introduce diversity. For instance, the carbonyl group at position 4 can be converted to a chloro group, which is then displaced by various nucleophiles, including alcohols (like ethanol (B145695) to form the ethoxy group), amines, and other moieties. esmed.org By synthesizing series of compounds where, for example, the substituent at the 2-position is varied (e.g., hydrogen, methyl, chloro) while keeping the rest of the molecule constant, researchers can directly assess the impact of that specific modification on biological activity. nih.gov

In conjunction with synthesis, computational strategies play a crucial role in rational drug design and SAR analysis. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to correlate the physicochemical properties of molecules with their biological activities. nih.govmui.ac.ir For quinazoline derivatives, 2D and 3D-QSAR models have been developed to predict the anticancer potential of novel analogs. nih.govfrontiersin.org

These computational approaches help in:

Predicting Activity : QSAR models can forecast the biological activity of yet-to-be-synthesized compounds, helping to prioritize synthetic efforts. frontiersin.org

Understanding Interactions : Molecular docking simulations are used to predict how different analogs bind to a specific biological target, such as the ATP-binding site of a kinase. nih.gov This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are crucial for activity.

Optimizing Properties : In silico tools are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govfrontiersin.org This allows for the early identification of potential liabilities and guides the design of molecules with better drug-like properties.

By integrating these computational methods, researchers can more efficiently navigate the complex chemical space to identify substituents that are likely to improve the desired biological profile of the this compound core. nih.gov

Impact of Substitutions on Quinazoline Ring at Positions 2, 4, 6, and 7

The biological activity of the quinazoline scaffold is highly sensitive to the nature and position of its substituents.

Position 2 : Modifications at the 2-position can significantly influence potency. Studies on related quinazoline series have shown that introducing small hydrophobic groups at this position can be well-tolerated and may improve cellular permeability. nih.gov For instance, in one study, the trend for antiproliferative potency followed 2-Cl > 2-CH₃ > 2-H, suggesting that a small, lipophilic, and electron-withdrawing group is beneficial for activity. nih.gov

Position 6 : Substitutions at the 6-position are often explored to modulate pharmacokinetic properties and can also influence target binding. In the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, for example, introducing small, electron-withdrawing substituents at C-6 has been shown to enhance inhibitory activity. nih.gov

Position 7 : The 7-position is crucial, and the presence of a substituent is often essential for high potency. The 7-chloro group, as discussed below, is a key feature in many bioactive quinolines and quinazolines, contributing to both binding affinity and favorable electronic properties. youtube.commdpi.com

The following table summarizes the general impact of substitutions on the quinazoline ring based on findings from related compound series.

| Position | Type of Substituent | General Impact on Activity | Reference |

| 2 | Small hydrophobic groups (e.g., -CH₃, -Cl) | Can improve potency and cellular permeability. | nih.gov |

| 4 | Varies (e.g., alkoxy, substituted anilino) | Critical for receptor binding and selectivity. | nih.gov |

| 6 | Small, electron-withdrawing groups | Can enhance inhibitory activity. | nih.gov |

| 7 | Electron-withdrawing groups (e.g., -Cl) | Often essential for optimal activity. | youtube.com |

Role of the Ethoxy Group in Modulating Biological Activity

The primary roles of the ethoxy group likely include:

Modulating Lipophilicity : The ethyl group adds a degree of lipophilicity (fat-solubility) to the molecule. This property is critical for its ability to cross cell membranes and reach its intracellular target. The balance of lipophilicity is crucial for achieving good absorption and distribution.

Receptor Interaction : The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, potentially forming a key interaction with the target protein. The orientation and size of the ethoxy group can influence how the entire molecule fits into a binding pocket.

Metabolic Stability : Alkoxy groups can influence the metabolic stability of a compound. The ethoxy group may block a potential site of metabolism on the quinazoline ring, potentially leading to a longer duration of action.

Influence of the Chloro Substituent on Receptor Binding and Activity

The chlorine atom at the 7-position is a well-established and critical feature for the biological activity of many quinoline (B57606) and quinazoline-based compounds. youtube.com Its influence is attributed to several factors:

Electronic Effects : Chlorine is an electron-withdrawing group. This property can significantly alter the electron distribution within the quinazoline ring system, which can be essential for optimal interaction with the biological target. youtube.com Studies on the related 4-aminoquinoline (B48711) antimalarials have demonstrated that an electron-withdrawing group at the 7-position is essential for high potency. youtube.com Replacing the 7-chloro group with an electron-donating group, such as a methyl group, can lead to a complete loss of activity. youtube.com

Binding Interactions : The chloro group can participate in specific interactions within a receptor's binding site. It can engage in halogen bonding or hydrophobic interactions, thereby increasing the binding affinity of the molecule for its target.

Conformational Analysis and Bioactive Conformations

Conformational analysis involves studying the different three-dimensional shapes a molecule can adopt due to the rotation of its single bonds. The specific 3D arrangement that a molecule adopts when it binds to its biological target is known as its "bioactive conformation." scispace.com Understanding this conformation is critical for rational drug design.

For derivatives of this compound, computational methods are employed to explore the conformational landscape. scispace.com This analysis helps to:

Identify Low-Energy Conformations : Researchers can calculate the energies of different possible conformations to determine which are the most stable and likely to exist in solution.

Align Molecules for QSAR : In 3D-QSAR studies, molecules must be aligned based on a common structural feature. This alignment is often based on the presumed bioactive conformation, where the core scaffold (the quinazoline ring) of each molecule is superimposed. frontiersin.org

Rationalize SAR Data : By comparing the preferred conformations of highly active analogs with those of inactive ones, researchers can develop hypotheses about the required 3D shape for biological activity. Studies have shown that the bioactive conformation is not always the lowest energy state in solution, but it is typically energetically accessible. scispace.com The energy penalty required for the molecule to adopt its bioactive conformation upon binding is a key consideration in drug design. scispace.com

Biological Activities and Molecular Mechanisms of 7 Chloro 4 Ethoxyquinazoline Derivatives

Anticancer Research

The quinazoline (B50416) core is a foundational structure for numerous chemotherapeutic agents. Modifications, including the addition of a 7-chloro group, have led to the development of potent derivatives that combat cancer through diverse and targeted mechanisms.

Tyrosine Kinase Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR))

A primary strategy in modern cancer therapy is the inhibition of tyrosine kinases, which are crucial enzymes in signaling pathways that regulate cell proliferation, differentiation, and angiogenesis. researchgate.net Derivatives of 4-anilinoquinazoline (B1210976) have been specifically designed as dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.netresearchgate.net This dual inhibition offers a synergistic approach to cancer therapy, as EGFR signaling is closely linked with tumor progression, while VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors. researchgate.netresearchgate.net

Research has shown that incorporating specific groups, such as benzyloxy or 4-methylpiperazine, at the C-7 position of the 4-anilinoquinazoline scaffold can produce potent inhibitors of VEGFR-2. researchgate.net The design of these hybrid molecules involves attaching substituted benzamides to the 4-aminoquinazoline core to effectively target the ATP-binding site of these kinases, thereby blocking their autophosphorylation and subsequent signal transduction. researchgate.net Studies on diaryl-thiourea-linked quinazoline derivatives revealed that the presence of electron-withdrawing groups on the terminal benzene (B151609) ring enhanced the inhibitory activity against both EGFR and VEGFR-2. mdpi.com

Table 1: Selected Quinazoline Derivatives as EGFR/VEGFR-2 Inhibitors

| Compound | Target(s) | Key Structural Features | Reported Activity |

|---|---|---|---|

| 4-Anilinoquinazoline-acylamino derivatives | EGFR, VEGFR-2 | Substituted benzamides attached to 4-aminoquinazoline. | Designed as dual tyrosine kinase inhibitors. researchgate.net |

| Diaryl-thiourea-linked quinazolines | EGFR, VEGFR-2 | Electron-withdrawing groups on the terminal benzene ring. | Elevated inhibitory activity toward both kinases. mdpi.com |

DNA Repair Enzyme System Modulation

While direct modulation of specific DNA repair enzymes by 7-chloro-4-ethoxyquinazoline derivatives is an area of ongoing investigation, related quinazoline compounds have demonstrated mechanisms that involve interaction with DNA. A study on quinazoline-based pyrimidodiazepines revealed that certain derivatives may exert their anticancer effects through DNA binding. nih.gov For instance, compound 16c from the study was suggested to have a mechanism of action involving DNA binding, similar to the alkylating agent lomustine. nih.gov Further biophysical studies confirmed that these types of compounds can interact with calf thymus DNA through mechanisms such as intercalation and groove binding. nih.gov Additionally, other research on 7-chloro-(4-thioalkylquinoline) derivatives has shown that they can induce DNA and RNA damage, contributing to their antiproliferative effects. bioworld.com

Tubulin Polymerization Interference

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. Several quinazoline and quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization. These agents bind to tubulin, often at the colchicine (B1669291) binding site, preventing the assembly of microtubules. researchgate.net This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis. researchgate.net

For example, a quinazoline derivative known as MPC-6827 (Verbulin) was developed as a tubulin polymerization inhibitor that blocks cells at the G2-M phase. Another study identified a trimethoxyanilino-substituted quinazoline derivative that showed a dose-dependent inhibition of tubulin polymerization with an IC50 value of 22.23 µM and potent activity against B16-F10 cancer cells (IC50 = 0.098 µM). Structure-activity relationship studies have indicated that aryl rings substituted with halogens or methoxy (B1213986) groups can improve microtubule binding.

Table 2: Quinazoline Derivatives as Tubulin Polymerization Inhibitors

| Compound Class/Example | Mechanism | Cellular Effect | IC50 (Tubulin Polymerization) |

|---|---|---|---|

| MPC-6827 (Verbulin) | Tubulin polymerization inhibitor | G2/M phase arrest | Not specified |

| Trimethoxyanilino-substituted quinazoline | Tubulin polymerization inhibitor | G2/M phase arrest, apoptosis | 22.23 µM |

| 4-Anilino-2-substituted quinazoline (Qr) | Tubulin polymerization inhibitor | Antiproliferative activity | 2.45 µM |

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of thymidylate, a necessary precursor for DNA replication. Inhibiting TS leads to a depletion of thymidine, which disrupts DNA synthesis and repair, thereby selectively killing rapidly dividing cancer cells. Certain quinazoline-based antifolates have been synthesized and evaluated as inhibitors of L1210 thymidylate synthase. In these structures, the traditional p-aminobenzoate ring of classical antifolates is replaced with heterocyclic systems like thiophene (B33073) or thiazole. These modifications resulted in analogues that were significantly more potent as inhibitors of L1210 cell growth, an effect attributed in part to their efficient transport into cells via the reduced folate carrier mechanism and excellent substrate activity for folylpolyglutamate synthetase.

Induction of Apoptosis and Inhibition of Cell Proliferation

A convergent mechanism for many anticancer agents is the induction of programmed cell death, or apoptosis, and the inhibition of cellular proliferation. Derivatives of 7-chloroquinoline (B30040) and 7-chloroquinazoline (B1588860) have demonstrated significant efficacy in this area against a wide range of human cancer cell lines.

Studies on 7-chloro-(4-thioalkylquinoline) derivatives found they caused an accumulation of cells in the G0/G1 and G2/M phases of the cell cycle, inhibited DNA and RNA synthesis, and induced apoptosis. bioworld.com Similarly, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids were shown to induce apoptosis in Hut78 T-cell lymphoma cells by disrupting the mitochondrial membrane potential. The antiproliferative activity of these compounds is often potent, with GI50 (50% growth inhibition) and IC50 values in the low micromolar and even submicromolar range for various cancer cell lines, including leukemia, colon cancer, and breast cancer. For example, certain 7-chloroquinolinehydrazone derivatives displayed GI50 values between 0.622–1.81 μM against leukemia, colon, melanoma, and breast cancer cell lines. nih.gov

Table 3: Antiproliferative and Apoptotic Activity of 7-Chloro-Quinoline/Quinazoline Derivatives

| Derivative Class | Cancer Cell Line(s) | Mechanism/Effect | Reported Activity (IC50/GI50) |

|---|---|---|---|

| 7-Chloro-(4-thioalkylquinoline) | CCRF-CEM (Leukemia) | G2/M phase arrest, Apoptosis induction | 0.55–2.74 µM |

| 7-Chloro-4-aminoquinoline-benzimidazole | Hut78 (T-cell lymphoma) | Disruption of mitochondrial membrane, Apoptosis | 0.4 to 8 µM |

| 7-Chloro-4-quinolinylhydrazones | Various | Cytotoxic activity | 0.7967–4.200 µg/mL |

Anti-Inflammatory Research

Beyond oncology, derivatives of the 7-chloroquinoline and quinazoline scaffolds have been investigated for their anti-inflammatory properties. The mechanism of action often involves the suppression of key inflammatory mediators.

Research on a specific 7-chloro-4-(piperazin-1-yl) quinoline (B57606) derivative demonstrated that it possessed significant anti-inflammatory and analgesic activities. In experimental models, this compound inhibited carrageenan-induced edema, with inhibition reaching 64% at 3 hours post-challenge. This effect was accompanied by a significant decrease in the serum levels of nitric oxide (NO) and cyclooxygenase-2 (COX-2), two critical mediators in the inflammatory cascade. Other studies on 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives also reported promising anti-inflammatory potential, with some compounds showing activity comparable to the reference drug diclofenac (B195802) sodium. The anti-inflammatory effects of these compounds are often attributed to the unique combination of the heterocyclic quinazoline scaffold with various functional groups.

Cyclooxygenase (COX) Enzyme Modulation

Derivatives of the quinazoline scaffold have been identified as potent modulators of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Research has focused on designing derivatives that can selectively inhibit COX isoforms.

One study investigated a series of 2,4,7-substituted quinazolines for their potential to inhibit COX-1 and COX-2. From the synthesized compounds, several exhibited significant inhibitory activity toward COX-1, with some showing IC₅₀ values orders of magnitude lower than the reference drug, ibuprofen (B1674241). A number of these derivatives were found to be highly selective, not inhibiting the COX-2 isoform at concentrations up to 50 μM. The presence of a thiophene ring at the 7-position, adjacent to the chloro-group, was found to significantly enhance COX-1-selective inhibitory activity.

| Compound ID | Substituents | COX-1 IC₅₀ (µM) |

| Compound A | 2-styryl, 4-chloro, 7-thiophene | 0.064 |

| Compound B | 2-styryl, 4-chloro, 7-thiophene | 0.075 |

| Ibuprofen | (Reference) | 2.19 |

This table is based on data from a study on 2,4,7-substituted quinazolines and their inhibitory activity toward COX-1 isoenzymes.

Furthermore, other research has explored the development of quinazoline derivatives bearing the ibuprofen moiety, with the goal of creating selective cyclooxygenase-2 (COX-2) inhibitors. One such derivative was found to be five times more potent than ibuprofen in an in vivo anti-inflammatory assay, highlighting the potential of this chemical scaffold in developing new anti-inflammatory agents.

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1 beta, IL-6)

The anti-inflammatory effects of quinazoline derivatives extend to the modulation of pro-inflammatory signaling pathways beyond COX inhibition. Research has shown that these compounds can suppress the production of key inflammatory mediators.

A series of novel quinazoline-4(3H)-one-2-carbothioamide derivatives were evaluated for their anti-inflammatory activity by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage cells. Several compounds exhibited potent inhibition of NO production, with IC₅₀ values significantly lower than that of the standard drug, dexamethasone. Structure-activity relationship (SAR) studies indicated that a thioamide functional group combined with halogen substituents on an attached phenyl ring was crucial for this potent activity. Computational modeling suggested these compounds may act as inhibitors of Toll-like receptor 4 (TLR4) signaling, a key pathway that triggers the production of pro-inflammatory cytokines like TNF-α and IL-6.

| Compound ID | Substituent on Phenyl Ring | NO Production IC₅₀ (µM) |

| 8d | 4-Cl | 2.99 |

| 8g | 4-Br | 3.27 |

| 8k | 4-CF₃ | 1.12 |

| Dexamethasone | (Reference) | 14.20 |

This table presents data on the inhibition of nitric oxide (NO) production in LPS-activated RAW 264.7 macrophage cells by novel quinazolinone derivatives.

Antimicrobial Research

The quinazoline scaffold, particularly with halogen substitutions, has been a fruitful area for the discovery of new antimicrobial agents.

Antibacterial Activity

Structure-activity relationship studies have revealed that the presence of a halogen atom, such as chlorine at the 7-position of the quinazolinone ring, can enhance antimicrobial activity. Various novel quinazoline derivatives have been synthesized and screened for their activity against both Gram-positive and Gram-negative bacteria. For instance, certain 2,3-disubstituted 4(3H)-quinazolinone derivatives have shown mild to high antibacterial effects, particularly against Gram-negative bacteria such as Escherichia coli, with Minimum Inhibitory Concentrations (MIC) recorded at 32 μg/ml for the most sensitive strains.

Antifungal Activity

Derivatives of 7-chloro-quinazolinone have demonstrated significant potential as antifungal agents. In a study focused on azole antifungal agents featuring a quinazolinone nucleus, the most potent compounds in vitro were those carrying a halogen at the 7-position. nih.gov One specific compound, (1R,2R)-7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one (UR-9825), was selected for further investigation due to its high in vitro activity. nih.gov This compound was found to be superior to established antifungal drugs like fluconazole (B54011) and itraconazole (B105839) against a range of fungal pathogens. nih.gov

| Fungal Strain | UR-9825 MIC (µg/mL) | Fluconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) |

| Candida albicans | 0.12 | 0.5 | 0.12 |

| Candida glabrata | 1 | 8 | 0.5 |

| Cryptococcus neoformans | 0.06 | 4 | 0.12 |

| Aspergillus fumigatus | 1 | >64 | 0.5 |

This table shows the in vitro minimum inhibitory concentration (MIC) values of the 7-chloro-quinazolinone derivative UR-9825 compared to standard antifungal agents. nih.gov

Neurodegenerative Disease Research (e.g., Alzheimer's Disease)

The quinazoline scaffold has emerged as a promising structure in the design of agents targeting mechanisms underlying neurodegenerative disorders like Alzheimer's disease.

Cholinesterase Inhibition

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of cholinesterase enzymes (AChE and BuChE) to increase levels of the neurotransmitter acetylcholine. researchgate.net A series of rationally designed quinazoline derivatives were synthesized and evaluated as multitarget-directed ligands against human cholinesterases (hChE). researchgate.net Several compounds from the series demonstrated balanced and significant inhibition against these enzymes. researchgate.net These findings underscore the potential of the quinazoline scaffold in developing new therapeutic agents for Alzheimer's disease. researchgate.netnih.govnih.govacs.org

| Compound ID | hAChE IC₅₀ (µM) | hBuChE IC₅₀ (µM) |

| AV-1 | 0.042 | 0.134 |

| AV-2 | 0.028 | 0.096 |

| AV-3 | 0.061 | 0.201 |

This table displays the 50% inhibitory concentrations (IC₅₀) of selected quinazoline derivatives against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE). researchgate.net

β-Amyloid Aggregation Modulation

Derivatives of the 7-chloroquinoline scaffold have been identified as potent inhibitors of β-amyloid (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. Specifically, a series of N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amine derivatives have demonstrated significant activity in this area.

In vitro studies using ThT fluorescence assays and electron microscopy have shown that these compounds can inhibit the self-aggregation of Aβ peptides. nih.gov Notably, certain derivatives exhibited higher inhibitory potential than curcumin, a known Aβ disaggregating agent. nih.gov Further investigations revealed that these molecules are also capable of disaggregating Aβ aggregates induced by acetylcholinesterase (AChE) and chelating metal ions like copper, which are implicated in Aβ aggregation. nih.gov

The mechanism of action is believed to involve direct interaction with key residues of the Aβ peptide, as suggested by molecular docking studies. nih.gov This interaction disrupts the formation of β-sheet structures, which are characteristic of amyloid fibrils. The multi-target profile of these derivatives, combining Aβ aggregation inhibition and metal chelation, underscores their potential as multifunctional agents in the context of Alzheimer's disease. nih.gov

| Compound | Aβ Self-Aggregation Inhibition (%) at 50 µM | AChE-Induced Aβ Aggregation Inhibition (%) |

|---|---|---|

| Molecule 5g | 53.73 | 58.26 |

| Molecule 5a | 53.63 | 47.36 |

| Curcumin (Standard) | Not specified | Not specified |

| Donepezil (Standard) | Not specified | 23.66 |

Mitigation of Oxidative Stress

The 7-chloroquinoline nucleus is also a key feature in compounds designed to combat oxidative stress. A notable example is 7-chloro-4-(phenylselanyl) quinoline (4-PSQ), which has demonstrated significant antioxidant properties in preclinical models of aging. sscdt.org

Studies in aged rats have shown that treatment with 4-PSQ can restore redox homeostasis in various tissues. sscdt.org This is achieved through the modulation of enzymatic and non-enzymatic antioxidant defense systems. For instance, 4-PSQ has been shown to restore the levels of plasma selenium, a crucial component of the antioxidant enzyme glutathione (B108866) peroxidase. sscdt.org

The antioxidant effect of 4-PSQ is associated with the restoration of cellular redox balance, thereby mitigating the damage caused by reactive oxygen species that accumulate during the aging process. sscdt.org This suggests that the 7-chloroquinoline scaffold can serve as a promising foundation for the development of agents targeting age-related oxidative damage. sscdt.org

Tau Protein Targeting

In addition to β-amyloid, the aggregation of hyperphosphorylated tau protein is another central event in the pathology of Alzheimer's disease. A multi-target directed ligand, 1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-carboxamide (QTC-4-MeOBnE), has been specifically designed to target pathways involved in tau pathology. mdpi.com

Research on cellular models of Alzheimer's disease has shown that QTC-4-MeOBnE can reduce the levels of phosphorylated tau. mdpi.com The proposed mechanism of action involves the modulation of the Glycogen Synthase Kinase 3β (GSK3β) pathway. mdpi.com GSK3β is a key enzyme responsible for the hyperphosphorylation of tau, and its inhibition is a therapeutic strategy for preventing the formation of neurofibrillary tangles.

By downregulating the activity of GSK3β, QTC-4-MeOBnE effectively decreases the phosphorylation of tau protein in neuronal cells overexpressing human tau. mdpi.com This finding highlights the potential of 7-chloroquinoline derivatives to address the tau-related aspects of neurodegeneration in Alzheimer's disease. mdpi.com

Other Pharmacological Activities

Antimalarial Activity

The 7-chloro-4-aminoquinoline core is a well-established pharmacophore in antimalarial drug discovery. Numerous derivatives have been synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

The antimalarial activity of these compounds is believed to be linked to their ability to interfere with the parasite's detoxification of heme, a byproduct of hemoglobin digestion. The 7-chloro group is considered crucial for this activity, as it helps the drug accumulate in the parasite's acidic food vacuole.

Structure-activity relationship studies have shown that modifications to the side chain attached to the 4-amino position can significantly influence the antimalarial potency of these compounds. The goal of these modifications is often to overcome the growing issue of drug resistance in malaria treatment.

Antihypertensive Activity

Antiviral Activity

The 7-chloro-4-aminoquinoline scaffold has also been explored for its antiviral properties. A series of these derivatives have been evaluated for their in vitro activity against various viruses, including influenza A virus (IAV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).

One particular derivative, bearing an N-mesityl thiourea (B124793) group, has shown pronounced anti-infectious effects against both malaria and these viruses. This dual activity suggests that the 7-chloro-4-aminoquinoline framework can be a versatile template for the development of broad-spectrum anti-infective agents. The investigation into the precise mechanisms of antiviral action is an ongoing area of research.

Herbicidal Activity

There is no available scientific information from primary or secondary sources to suggest that this compound or its derivatives have been evaluated for herbicidal activity. Consequently, data regarding its potential use in weed control, its mechanism of action on plant physiology, or any related research findings are absent from the current scientific record.

Computational Chemistry Applications in 7 Chloro 4 Ethoxyquinazoline Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 7-Chloro-4-ethoxyquinazoline) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in rational drug design.

Prediction of Ligand-Protein Binding Modes

Currently, there are no specific studies detailing the prediction of binding modes for this compound with any particular protein target. Such a study would involve using docking software to place the compound into the active site of a chosen receptor, generating various possible conformations or "poses." The results would be scored based on factors like intermolecular forces to identify the most stable and likely binding orientation.

Identification of Key Amino Acid Residue Interactions in Active Sites

Without specific docking studies, the key amino acid residues that may interact with this compound remain hypothetical. A typical analysis would examine the docked poses to identify specific interactions, such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking between the compound and the amino acids lining the protein's binding pocket.

Comparative Docking Analyses with Known Inhibitors

A comparative docking analysis would assess the binding mode and score of this compound against those of known inhibitors for a specific target. This process helps to validate the docking protocol and provides a benchmark for the potential efficacy of the new compound. No such comparative analyses have been published for this compound.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target.

Structure-Based Pharmacophore Generation from Receptor Data

This approach derives a pharmacophore model from the known three-dimensional structure of a protein's active site. It defines the key interaction points, such as hydrogen bond donors/acceptors and hydrophobic regions, that a successful ligand must match. As there are no published co-crystal structures of this compound bound to a receptor, no structure-based pharmacophore models specific to it exist.

Ligand-Based Pharmacophore Generation from Active Compound Datasets

When a receptor's structure is unknown, a pharmacophore can be generated by aligning a set of known active molecules and extracting their common chemical features. Since there is no available dataset of active compounds centered on the this compound scaffold for a specific biological activity, this type of modeling has not been performed.

While the broader class of quinazolines is a rich area of computational research, this compound itself represents an unexplored chemical entity in the realm of in silico drug design. Future research is needed to elucidate its potential biological targets and molecular interactions through the application of the computational methods outlined above.

Application in Virtual Screening for Novel Chemical Entities

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of research involving scaffolds similar to this compound, virtual screening has been employed to discover new chemical entities with potential therapeutic activity. For instance, a collaborative virtual screening effort successfully identified a series of 2-aryl-4-aminoquinazolines with efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov This process involves docking vast numbers of compounds into the active site of a target protein and scoring their potential binding affinity. The goal is to enrich the selection of compounds for subsequent experimental testing, thereby saving time and resources. frontiersin.org

The process typically begins with the three-dimensional structure of the target protein. A library of compounds is then computationally docked into the binding site of this protein. Scoring functions are used to estimate the binding affinity of each compound, and the top-scoring molecules are selected for further investigation. frontiersin.org This methodology allows for the rapid exploration of vast chemical spaces to identify novel compounds that possess the desired pharmacological activity.

Pharmacophore Feature Mapping and Fit Score Analysis

Pharmacophore modeling is a crucial aspect of drug discovery that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For quinazoline-based compounds, pharmacophore models can be generated based on the structures of known active molecules. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed, it can be used to screen compound libraries to find molecules that match the defined features. The "fit score" is a metric used to quantify how well a molecule aligns with the pharmacophore model. A higher fit score indicates a better match and a higher probability of the compound exhibiting the desired biological activity. For example, in a study on anti-echinococcal compounds, a pharmacophore model was generated from active amino alcohols, and a virtual screening was performed to identify new compounds with high fit scores. nih.gov This approach helps in prioritizing compounds for synthesis and biological evaluation.

| Pharmacophore Feature | Description | Example Role in Quinazoline (B50416) Derivatives |

| Hydrogen Bond Acceptor | An atom that can accept a hydrogen bond. | The nitrogen atoms in the quinazoline ring. |

| Hydrogen Bond Donor | A hydrogen atom attached to an electronegative atom. | Amine or hydroxyl groups substituted on the quinazoline scaffold. |

| Aromatic Ring | A flat, cyclic, conjugated system of pi electrons. | The quinazoline ring system itself. |

| Hydrophobic Group | A nonpolar group that avoids water. | The chloro group at position 7 and the ethoxy group at position 4. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique provides detailed information about the conformational changes and stability of a ligand-target complex.

MD simulations are instrumental in assessing the stability of the interaction between a ligand, such as a this compound derivative, and its biological target. By simulating the complex in a solvated environment over a period of nanoseconds, researchers can observe the dynamics of the binding pose and identify key interactions that contribute to the stability of the complex. nih.gov Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein are monitored to assess the stability of the simulation. A stable RMSD suggests that the ligand remains securely bound in the active site. nih.gov

Furthermore, MD simulations can reveal conformational changes in the target protein upon ligand binding. These changes can be crucial for the protein's function and the ligand's mechanism of action. The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight regions of the protein that become more or less flexible upon ligand binding, providing insights into the allosteric effects of the compound. nih.gov

| MD Simulation Parameter | Description | Significance in Ligand-Target Interaction |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure. | Indicates the stability of the ligand in the binding pocket and the overall protein structure over time. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position over the course of the simulation. | Identifies flexible and rigid regions of the protein, highlighting conformational changes upon ligand binding. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Provides information about the compactness of the protein-ligand complex. |

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the target. | Key indicators of the strength and specificity of the ligand-target interaction. |

In Silico ADMET Prediction and Drug-Likeness Assessment

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery that helps to identify compounds with favorable pharmacokinetic and safety profiles. nih.govrfppl.co.in

Various computational models and software are available to predict the ADMET properties of a compound like this compound based on its chemical structure. These predictions can help in prioritizing compounds with a higher likelihood of success in clinical trials. rfppl.co.in For instance, in a study of 7-chloro-4-aminoquinoline derivatives, in silico predictions suggested good oral bioavailability and a suitable risk profile. nih.gov

Key ADMET parameters that are commonly predicted include:

Absorption: Intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate/inhibitor potential.

Distribution: Plasma protein binding, blood-brain barrier penetration.

Metabolism: Cytochrome P450 (CYP) enzyme inhibition and substrate potential.

Excretion: Renal clearance.

Toxicity: Predictions of potential toxicities such as hepatotoxicity, cardiotoxicity, and mutagenicity. researchgate.net

| Predicted ADMET Property | Importance in Drug Development |

| Human Intestinal Absorption | High absorption is crucial for orally administered drugs. |

| Blood-Brain Barrier (BBB) Penetration | Essential for drugs targeting the central nervous system, but undesirable for peripherally acting drugs. |

| CYP450 Inhibition | Inhibition of key metabolic enzymes can lead to drug-drug interactions. |

| Hepatotoxicity | Prediction of liver toxicity is a critical safety assessment. |

| Mutagenicity | Assessment of the potential to cause genetic mutations is a key safety endpoint. |

Computational methods can also be used to evaluate the selectivity of a compound for its intended target over other related proteins. This is often achieved through molecular docking studies where the compound is docked into the binding sites of multiple proteins. By comparing the predicted binding affinities, researchers can get an initial indication of the compound's selectivity. A compound that shows a significantly higher binding affinity for the target protein compared to off-target proteins is predicted to be more selective, which can lead to a better safety profile with fewer side effects. This in silico selectivity profiling is a valuable tool for guiding the optimization of lead compounds.

7 Chloro 4 Ethoxyquinazoline As a Versatile Chemical Intermediate in Organic Synthesis

Role in the Synthesis of Pharmaceutical Compounds

The 7-chloro-4-substituted quinazoline (B50416) core is a key pharmacophore found in a number of biologically active compounds, including several kinase inhibitors used in oncology. While a direct synthetic route from 7-Chloro-4-ethoxyquinazoline to a specific marketed drug is not extensively documented in publicly available literature, its structural similarity to key intermediates in the synthesis of targeted cancer therapies highlights its potential in pharmaceutical research and development.

The development of novel 4-aminoquinazoline derivatives as potential therapeutic agents is an active area of research. The versatility of this compound allows for the systematic modification of the quinazoline scaffold, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.

Table 1: Examples of Bioactive Scaffolds Accessible from 4-Chloroquinazoline Intermediates

| Target Compound Class | Therapeutic Area | Key Synthetic Transformation |

|---|---|---|

| 4-Anilinoquinazolines | Oncology (Kinase Inhibitors) | Nucleophilic aromatic substitution with anilines |

| 4-(Piperazin-1-yl)quinolines | Oncology (VEGFR-II Inhibitors) | Nucleophilic aromatic substitution with piperazine (B1678402) derivatives. nih.gov |

| 4-Amino-7-chloroquinoline Hybrids | Various (e.g., Anticancer) | Coupling with other bioactive pharmacophores. mdpi.com |

Application in the Development of Agrochemicals

The quinazoline heterocycle is not only significant in pharmaceuticals but also finds application in the agrochemical industry. While specific examples detailing the use of this compound in the synthesis of commercial agrochemicals are not widely reported, the structural motifs accessible from this intermediate are relevant to the design of new fungicides, herbicides, and insecticides.

For instance, a patent for precipitated flowable concentrate formulations includes a compound containing a 7-chloro-5-methoxy- nih.govnih.govresearchgate.nettriazolo[1,5-c]quinazoline moiety, suggesting the potential utility of such fused heterocyclic systems in agrochemical formulations. google.com The synthesis of this and related structures could potentially involve intermediates derived from this compound. The reactivity of the 4-position allows for the introduction of various functional groups that can modulate the biological activity and physical properties of the resulting molecule, tailoring it for specific agricultural applications.

Further research into the synthesis and biological screening of derivatives of this compound could lead to the discovery of novel and effective crop protection agents.

Precursor for the Synthesis of Novel Heterocyclic Systems

One of the most significant applications of this compound is its role as a precursor in the synthesis of novel and complex heterocyclic systems. The presence of the reactive chloro group at the C4 position allows for facile nucleophilic substitution, leading to the construction of fused ring systems and other intricate molecular architectures.

A notable example is the synthesis of triazoloquinazolines. The reaction of 2-ethoxy-4-chloroquinazoline, a close analog, with various hydrazides has been shown to yield 5-ethoxy-2-substituted- nih.govnih.govresearchgate.nettriazolo-[1,5-c]quinazoline derivatives. researchgate.net This transformation proceeds through a nucleophilic substitution followed by an intramolecular cyclization, often accompanied by a Dimroth rearrangement. researchgate.net This methodology provides a straightforward route to a class of compounds with potential biological activities.

The reaction with other nitrogen nucleophiles, such as hydrazine (B178648) hydrate (B1144303) and thiosemicarbazide, further expands the synthetic utility of this intermediate, leading to the formation of hydrazinoquinazolines and thiosemicarbazidoquinazolines, respectively. researchgate.net These products can then serve as building blocks for the synthesis of even more complex heterocyclic structures. The versatility of these reactions makes this compound a valuable tool for synthetic chemists exploring new regions of chemical space.

Table 2: Synthesis of Fused Heterocyclic Systems from 4-Chloro-ethoxyquinazoline Analogs

| Nucleophile | Resulting Heterocyclic System | Reference |

|---|---|---|

| Acetic Hydrazide | 5-Ethoxy-2-methyl- nih.govnih.govresearchgate.nettriazolo[1,5-c]quinazoline | researchgate.net |

| Benzoic Hydrazide | 5-Ethoxy-2-phenyl- nih.govnih.govresearchgate.nettriazolo[1,5-c]quinazoline | researchgate.net |

| 2-Furoic Hydrazide | 5-Ethoxy-2-(furan-2-yl)- nih.govnih.govresearchgate.nettriazolo[1,5-c]quinazoline | researchgate.net |

| Hydrazine Hydrate | 4-Hydrazino-2-ethoxyquinazoline | researchgate.net |

Facilitating Diverse Synthetic Pathways through Reactivity at Specific Positions

The synthetic utility of this compound is largely dictated by the reactivity of the chlorine atom at the C4 position of the quinazoline ring. This position is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic organic chemistry. This high reactivity allows for the introduction of a wide variety of substituents, thereby facilitating diverse synthetic pathways.

The C4 position's susceptibility to nucleophilic attack is due to the electron-withdrawing nature of the adjacent nitrogen atom in the pyrimidine (B1678525) ring, which stabilizes the Meisenheimer complex intermediate formed during the SNAr reaction. This allows for reactions with a broad range of nucleophiles under relatively mild conditions.

Common nucleophiles that readily react at the C4 position include:

Nitrogen Nucleophiles: Amines (primary and secondary), hydrazines, and azides react to form 4-amino, 4-hydrazino, and 4-azidoquinazolines, respectively. These products are valuable intermediates for further functionalization.

Oxygen Nucleophiles: Alcohols and phenols can displace the chloro group to form 4-alkoxy and 4-aryloxyquinazolines.

Sulfur Nucleophiles: Thiols and thiophenols react to yield 4-thioalkyl and 4-thioarylquinazolines.

This predictable and high-yielding reactivity at the C4 position makes this compound an ideal starting material for the construction of libraries of quinazoline derivatives for high-throughput screening in drug discovery and agrochemical research. The ability to easily introduce diverse chemical functionalities at a specific position allows for the systematic exploration of how different substituents affect the biological activity of the resulting compounds.

Table 3: Reactivity of the C4-Position in 4-Chloro-ethoxyquinazoline Analogs with Various Nucleophiles

| Nucleophile | Product Type | Reference |

|---|---|---|

| Thiosemicarbazide | 4-Thiosemicarbazidoquinazoline derivative | researchgate.net |

| Sodium Azide | 4-Azidoquinazoline derivative | researchgate.net |

| Glucosamine | 4-(Glycosylamino)quinazoline derivative | researchgate.net |

| Ethanol (B145695) | 4-Ethoxyquinazoline (B1667964) derivative | researchgate.net |

Q & A

Q. What ethical guidelines apply to preclinical testing of this compound in animal models?

- Follow ARRIVE 2.0 guidelines for in vivo studies, including randomization, blinding, and sample size justification. Obtain approval from institutional animal ethics committees and adhere to the 3Rs (Replacement, Reduction, Refinement) .

Data Presentation and Reporting

Q. How should researchers present conflicting crystallographic data for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.